molecular formula C6H11N5 B3303500 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- CAS No. 920748-16-9

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-

Cat. No.: B3303500
CAS No.: 920748-16-9
M. Wt: 153.19 g/mol
InChI Key: LRMJIDCDIYFOTQ-YFKPBYRVSA-N
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Description

Contextual Significance of Tetrazole and Pyrrolidine (B122466) Heterocycles in Academic Research

Heterocyclic compounds are a cornerstone of academic and industrial research, particularly in drug discovery. Among them, tetrazole and pyrrolidine rings are considered privileged scaffolds due to their frequent appearance in biologically active molecules. beilstein-journals.orgfrontiersin.org

The tetrazole ring , a five-membered aromatic ring with four nitrogen atoms and one carbon atom, has garnered significant attention in medicinal chemistry. nih.govresearchgate.net A primary reason for its importance is its function as a bioisostere for the carboxylic acid group. beilstein-journals.orgresearchgate.netlifechemicals.com This substitution can enhance a molecule's metabolic stability and lipophilicity, improving its drug-like properties. researchgate.nettandfonline.com Consequently, tetrazole derivatives have been investigated for a vast array of pharmacological activities, including antihypertensive, antibacterial, anticancer, and antifungal properties. researchgate.nettandfonline.comresearchgate.net Tens of tetrazole-containing compounds are used clinically for these purposes. tandfonline.com

The pyrrolidine ring , a saturated five-membered nitrogen-containing heterocycle, is another crucial scaffold. chemenu.comfrontiersin.org It is a core structure in numerous natural products, most notably in a wide range of alkaloids. frontiersin.orgnih.gov The stereochemical complexity and conformational flexibility of the pyrrolidine ring allow it to interact with biological targets in a highly specific manner. Compounds incorporating a pyrrolidine moiety have demonstrated a broad spectrum of pharmacological activities, such as antiviral, antifungal, anticonvulsant, and anti-inflammatory effects. researchgate.netfrontiersin.org

The combination of these two heterocycles in a single scaffold, as seen in 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-, is a strategic approach in molecular design aimed at discovering new chemical entities with unique biological profiles. researchgate.netfrontiersin.org

HeterocycleKey FeaturesSignificance in ResearchExample Applications
TetrazoleFive-membered aromatic ring with four nitrogen atoms.Metabolically stable bioisostere of carboxylic acid and cis-amide groups. beilstein-journals.orgnih.govresearchgate.netlifechemicals.comAntihypertensive (e.g., Losartan, Valsartan), Antibacterial (e.g., Cefotiam), Antifungal, Anticancer. lifechemicals.comtandfonline.com
PyrrolidineFive-membered saturated nitrogen-containing ring.Core structure in many natural alkaloids; provides stereochemical diversity. frontiersin.orgnih.govAntiviral, Antifungal, Anticonvulsant, Anti-inflammatory agents. researchgate.netfrontiersin.org

Overview of Research Trajectories for Tetrazole-Containing Compounds

Research involving tetrazole-containing compounds has evolved along several key trajectories, reflecting the versatility of this heterocyclic system. These research avenues span from synthetic methodology to applications in medicine and materials science.

A primary focus has been the development of novel and efficient synthetic methods . The most common route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. researchgate.net However, research continues to explore greener and more efficient catalytic systems, including the use of heterogeneous catalysts and multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.net MCRs, such as the Ugi and Passerini reactions, are particularly valuable as they allow for the rapid generation of diverse libraries of complex, drug-like tetrazole derivatives from simple starting materials. beilstein-journals.orgnih.gov This approach accelerates the drug discovery process by expanding the accessible chemical space. beilstein-journals.org

Another significant research trajectory is the incorporation of the tetrazole moiety into hybrid molecules . By linking the tetrazole ring to other pharmacologically important scaffolds (like the pyrrolidine ring), researchers aim to create new chemical entities with improved potency, selectivity, or novel mechanisms of action. researchgate.netnih.gov This strategy has been successfully applied in the development of agents targeting a wide range of diseases. researchgate.net For instance, studies have shown that tetrazole-pyrrolidine derivatives exhibit potent antifungal activity against pathogens like Candida albicans. researchgate.netnih.govfrontiersin.org

Beyond medicinal chemistry, tetrazoles are being explored in materials science . Their high nitrogen content makes them interesting candidates for high-energy materials, serving as components in propellants and environmentally benign gas generators. nih.gov Furthermore, the ability of the tetrazole nitrogen atoms to coordinate with metal ions has led to their use as ligands in the construction of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. lifechemicals.com

Research TrajectoryDescriptionKey Methodologies/ConceptsPrimary Goals
Synthetic InnovationDeveloping new and efficient ways to synthesize tetrazole rings and their derivatives.[3+2] Cycloadditions, Multicomponent Reactions (MCRs), Green Chemistry, Heterogeneous Catalysis. beilstein-journals.orgresearchgate.netresearchgate.netImprove reaction yields, reduce environmental impact, and increase molecular diversity.
Medicinal Chemistry & Drug DesignUtilizing tetrazoles as key building blocks for new therapeutic agents.Bioisosterism, Scaffold Hopping, Hybrid Molecule Design, Structure-Activity Relationship (SAR) studies. researchgate.nettandfonline.comDiscover drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
Materials ScienceExploring the unique physical and chemical properties of tetrazoles for non-biological applications.Coordination Chemistry, Polymer Synthesis.Develop high-energy materials, functional polymers, and Metal-Organic Frameworks (MOFs) for gas storage. nih.govlifechemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[(2S)-pyrrolidin-2-yl]tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-11-9-6(8-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMJIDCDIYFOTQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731926
Record name 2-Methyl-5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920748-16-9
Record name 2-Methyl-5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2h Tetrazole, 2 Methyl 5 2s 2 Pyrrolidinyl

Established Synthetic Routes for 2,5-Disubstituted Tetrazoles and Pyrrolidine (B122466) Derivatives

The formation of the 2,5-disubstituted tetrazole core is a critical step. Generally, the functionalization of 5-substituted tetrazoles can be challenging as it often yields a mixture of 1,5- and 2,5-disubstituted isomers. acs.org Therefore, methods that offer high regioselectivity are of significant interest.

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is the most fundamental and widely employed method for constructing the tetrazole ring. nih.govacs.orgresearchgate.net This approach, often referred to as a Huisgen 1,3-dipolar cycloaddition, provides a direct route to 5-substituted-1H-tetrazoles. nih.govnih.gov Subsequent N-alkylation or N-arylation is then required to achieve the 2,5-disubstitution pattern.

To overcome the high activation energy often associated with this cycloaddition, various catalytic systems have been developed. acs.org Catalysts not only accelerate the reaction but can also enhance regioselectivity.

Metal Catalysis: A range of metal catalysts, including zinc, copper, and cobalt complexes, have been shown to efficiently promote the reaction. nih.govrsc.orgorganic-chemistry.org For instance, a Cobalt(II) complex with a tetradentate ligand has demonstrated excellent activity for the [3+2] cycloaddition of sodium azide to aryl nitriles under mild, homogeneous conditions. nih.govacs.org Mechanistic studies suggest the reaction proceeds through the coordination of the azide or nitrile to the metal center, activating it for cycloaddition. nih.govacs.org Similarly, Cu₂O has been used as a catalyst for the direct coupling of N-H free tetrazoles with boronic acids to yield 2,5-disubstituted tetrazoles. rsc.org

Organocatalysis: An organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride can activate the nitrile substrate, facilitating the cycloaddition under neutral conditions with microwave heating. organic-chemistry.org

Metal-Free Approaches: Professor Mikhail Krasavin and his group have developed a silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts, extending the scope of diazo compounds usable in this transformation. thieme.de

Catalytic Systems for [3+2] Cycloaddition Synthesis of Tetrazoles
Catalyst SystemReactantsKey FeaturesReference
Cobalt(II) complex with tetradentate ligandOrganonitriles, Sodium AzideHomogeneous conditions, mild, excellent activity. nih.govacs.org
Cu₂ON-H free tetrazoles, Boronic acidsAerobic, oxidative direct cross-coupling. rsc.org
In situ generated 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azideOrganonitriles, Sodium AzideOrganocatalytic, neutral conditions, microwave heating. organic-chemistry.org
Silver Catalystα-Diazocarbonyl derivatives, Arenediazonium saltsExpands the scope of usable diazo compounds. thieme.de

Beyond the classic nitrile-azide cycloaddition, several other strategies have been devised for the synthesis of 2,5-disubstituted tetrazoles, often in a one-pot fashion to improve efficiency.

One notable method involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure. acs.orgorganic-chemistry.org This one-pot synthesis proceeds under mild conditions, offers short reaction times, and provides the desired 2,5-disubstituted tetrazoles in good to excellent yields. acs.orgorganic-chemistry.org The use of an I₂/KI system under basic conditions facilitates the final cyclization step. organic-chemistry.org

Another regioselective approach is the N²-arylation of 5-substituted-1H-tetrazoles using diaryliodonium salts. organic-chemistry.org This metal-free strategy is effective for a wide range of aryl groups, including those that are electron-deficient. organic-chemistry.org A one-pot variation allows for the synthesis of 2,5-diaryl-tetrazoles directly from nitriles. organic-chemistry.org Additionally, copper-catalyzed N-arylation using arylboronic acids provides a mild and highly regioselective route to 2,5-disubstituted products. organic-chemistry.org

Multicomponent reactions (MCRs) also offer an efficient pathway. For example, the reaction of an amine, triethyl orthoformate, and sodium azide can produce 1-substituted tetrazoles. rsc.org Isocyanide-based MCRs, such as the Ugi tetrazole synthesis, provide access to 1,5-disubstituted tetrazoles. acs.org

Stereoselective Synthesis of the (2S)-Pyrrolidinyl Moiety

Achieving the correct stereochemistry at the C2 position of the pyrrolidine ring is paramount for the synthesis of the target molecule. Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules, with pyrrolidine-based catalysts themselves being a prominent class. mdpi.commdpi.comnih.gov Synthetic strategies generally focus on creating the chiral center during the formation of the heterocyclic ring.

Chiral auxiliaries are frequently used to direct the stereochemical outcome of a reaction. The auxiliary, an enantiomerically pure compound, is temporarily incorporated into the substrate, guides the formation of the desired stereocenter, and is subsequently removed.

One strategy employs chiral auxiliaries derived from amino alcohols, such as (R)-phenylglycinol. acs.org In a method developed by Higashiyama and co-workers, imines derived from this auxiliary react with Grignard reagents in a highly diastereoselective manner. acs.org The addition is believed to be directed by the alkoxy group of the chiral auxiliary, leading to a trans-(R,R)-disubstituted pyrrolidine after cyclization and further reaction. acs.org Another approach utilizes the N-tert-butanesulfinyl group as a chiral auxiliary on 1-azadienes, which then undergo diastereoselective 1,3-dipolar cycloadditions with azomethine ylides to produce densely substituted proline derivatives with high control over the stereochemistry. acs.org

Asymmetric organocatalysis provides a direct method for synthesizing enantiomerically enriched pyrrolidines without the need for auxiliaries. mdpi.com This field has seen significant growth since the discovery of proline's ability to catalyze asymmetric aldol (B89426) reactions. nih.gov Catalysts such as diarylprolinol silyl (B83357) ethers, developed by Jørgensen and Hayashi, are extremely efficient for a wide variety of chemical transformations that proceed via enamine intermediates. nih.govnih.gov

These catalysts are used in reactions like the Michael addition of aldehydes to nitroolefins to create chiral pyrrolidine precursors. nih.gov The design of these organocatalysts often involves modifying the pyrrolidine scaffold to create a specific chiral environment that directs the approach of the reactants, leading to high levels of enantioselectivity. mdpi.com The development of novel bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, represents a significant advancement in the field. mdpi.com

Key Organocatalysts in Asymmetric Pyrrolidine Synthesis
Catalyst TypeKey ReactionActivation ModeReference
L-prolineIntermolecular Aldol ReactionsEnamine catalysis nih.gov
Diarylprolinol silyl ethersMichael addition, Aldehyde functionalizationEnamine catalysis mdpi.comnih.govnih.gov
Bifunctional prolinamide-sulfonamidesAldol ReactionsSynergistic activation via enamine and H-bonding mdpi.com

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. nih.gov This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov

In the context of pyrrolidine synthesis, DKR has been applied to racemic 2-lithiopyrrolidines. acs.orgacs.orgcolab.ws In the presence of a chiral ligand, such as (-)-sparteine, the racemic organolithium compound undergoes rapid equilibration between two diastereomeric complexes. acs.orgacs.org Electrophilic quenching of this equilibrating mixture can then occur with high enantioselectivity. acs.orgcolab.ws This process can be either a dynamic thermodynamic resolution (DTR), where the asymmetric induction results from a thermodynamic preference for one diastereomeric complex, or a true DKR, where the enantioselectivity arises from a difference in reaction rates. acs.orgacs.orgrsc.org For example, Coldham and co-workers developed a DKR of N-Boc pyrrolidine by transmetalation of a stannane, addition of a chiral diamine ligand, and subsequent quenching with an electrophile, achieving good yield and high enantioselectivity. rsc.org

Enzymatic methods have also been employed in DKR processes. The use of a lipase (B570770) in combination with a ruthenium catalyst for racemization has been successful in the acetylation of 3-hydroxy-pyrrolidine, affording the product in high yield and excellent enantioselectivity. rsc.org

Regioselectivity Control in N-Alkylation and Tetrazole Formation

The formation of the target compound, 2-methyl-5-[(2S)-2-pyrrolidinyl]-2H-tetrazole, requires the methylation of the precursor, 5-[(2S)-2-pyrrolidinyl]-1H-tetrazole. The tetrazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers, respectively. Controlling the outcome of this reaction is paramount for an efficient synthesis.

The regioselectivity of tetrazole alkylation is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.

Electronic and Steric Effects: The nature of the substituent at the C5 position of the tetrazole ring plays a critical role in directing the incoming alkyl group.

Electron-donating groups at the C5 position, such as the alkyl pyrrolidinyl group, tend to increase the nucleophilicity of the N1 atom, often favoring the formation of the 1,5-disubstituted isomer under kinetic control.

Electron-withdrawing groups , in contrast, generally direct alkylation to the N2 position. researchgate.net

Steric bulk of the C5 substituent can hinder the approach of the alkylating agent to the N1 position, thereby favoring substitution at the less sterically hindered N2 position. researchgate.net Given the presence of the pyrrolidinyl ring, steric factors are a significant consideration.

Studies on the methylation of various 5-substituted tetrazolates have shown that both increased steric bulk and higher electronegativity of the substituent lead to a predominance of methylation at the N2 position. researchgate.net This suggests that for 5-[(2S)-2-pyrrolidinyl]-1H-tetrazole, a significant amount of the desired N2-methylated product (2H-tetrazole) can be expected.

Reaction Conditions: The choice of solvent, base, and alkylating agent can significantly alter the ratio of N1 to N2 products.

Solvents: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used. The solvent can influence the dissociation of the tetrazolate salt and the solvation of the resulting anion, which in turn affects the regioselectivity. researchgate.net

Bases: The choice of base (e.g., K₂CO₃, NaH) is crucial for deprotonating the tetrazole. The nature of the counter-ion can influence the location of the subsequent alkylation. mdpi.com

Alkylating Agent: For the synthesis of the target compound, a methylating agent such as iodomethane (B122720) or dimethyl sulfate (B86663) would be used. The reactivity and size of the electrophile can impact the isomer ratio.

While the 2,5-disubstituted tetrazole is often the thermodynamically more stable isomer, the reaction outcome is frequently determined by kinetic factors. researchgate.net Therefore, careful optimization of reaction parameters is necessary to maximize the yield of the desired 2-methyl-5-[(2S)-2-pyrrolidinyl]-2H-tetrazole.

Table 1: Factors Influencing Regioselectivity in N-Methylation of 5-Alkyl-1H-Tetrazoles

Process Optimization and Scalability Considerations for Research Synthesis

Optimizing the synthesis of 2-methyl-5-[(2S)-2-pyrrolidinyl]-2H-tetrazole for research purposes involves ensuring efficiency, safety, and reproducibility, particularly when scaling up from milligram to gram quantities. This encompasses the synthesis of the precursor, 5-[(2S)-2-pyrrolidinyl]-1H-tetrazole, and its subsequent methylation.

Synthesis of the Precursor (5-[(2S)-2-pyrrolidinyl]-1H-tetrazole): A robust and scalable synthesis for the precursor has been reported in Organic Syntheses, a publication known for its reliable and independently tested procedures. orgsyn.org The multi-step synthesis starting from Cbz-L-proline has been optimized for both safety and yield on a large scale. Key optimizations include:

Avoiding Hazardous Reagents: The procedure for the key cyclization step to form the tetrazole ring from the corresponding nitrile avoids the generation of explosive ammonium (B1175870) azide. orgsyn.org

Improved Reaction Conditions: The final deprotection step via hydrogenation avoids the use of an acetic acid/water mixture, which previously required extended reaction times (3 days). The optimized protocol uses ethanol (B145695) and proceeds within 20-24 hours. orgsyn.org

Simplified Purification: The product is obtained with high purity, requiring minimal purification steps, which is a significant advantage for scalability. orgsyn.org

N-Methylation and Purification: For the subsequent N-methylation step, process optimization focuses on maximizing the yield of the desired N2 isomer and developing an efficient method for separating it from the N1 isomer.

Reaction Monitoring: Close monitoring of the reaction (e.g., by LCMS or NMR of crude samples) is essential to determine the optimal reaction time and temperature to maximize the N2:N1 ratio.

Separation Strategy: On a research scale, the separation of N1 and N2 regioisomers is typically achieved by column chromatography. mdpi.com However, this can be a bottleneck when scaling up. Developing a crystallization-based separation is highly desirable for larger quantities. The two isomers often have different physical properties (e.g., polarity, crystal packing), which can be exploited for selective crystallization. nih.gov

Reagent Stoichiometry: Using a slight excess of the methylating agent can ensure full conversion of the starting material, but a large excess should be avoided to minimize side reactions and simplify purification.

Table 2: Scalability Considerations for Synthesis

By carefully controlling the regioselectivity of the N-methylation step and optimizing the process for safety and efficiency, a reliable research-scale synthesis of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- can be achieved.

Chemical Derivatization and Analog Library Design

Structure-Activity Relationship (SAR) Elucidation of Tetrazole-Pyrrolidine Derivatives

The exploration of structure-activity relationships (SAR) for tetrazole-pyrrolidine derivatives has been crucial in identifying compounds with optimized biological activities. Research has shown that modifications to either the tetrazole or the pyrrolidine (B122466) ring, as well as the linkage between them, can significantly influence the compound's interaction with biological targets. For instance, studies on tetrazole derivatives bearing a pyrrolidine scaffold have been conducted to evaluate their antifungal activity against Candida albicans. nih.govresearchgate.net These investigations revealed that the nature and position of substituents on both heterocyclic rings are critical determinants of efficacy. nih.govresearchgate.net

Similarly, in the development of novel G protein-gated inwardly-rectifying potassium (GIRK) channel activators, a series of 5-aryl-2H-tetrazol-3-ylacetamides were synthesized and evaluated. nih.gov The SAR studies in this series demonstrated that while various aryl substitutions on the tetrazole ring were tolerated, modifications on the pyrazole (B372694) portion of the molecule, such as introducing branched groups, were generally not productive. nih.gov Another study focused on antiproliferative activity against glioblastoma cells by synthesizing 5-pyridyl-tetrazol-1-yl-indole derivatives. mdpi.com Researchers introduced different substituents at the indole (B1671886) and pyridine (B92270) moieties to enhance activity, underscoring the tetrazole scaffold's role in ensuring a specific conformation necessary for binding. mdpi.com

The specific nature of substituents and their placement on the tetrazole-pyrrolidine core directly impact molecular interactions with target proteins. The electronegativity and size of substituents can alter the conformation of the pyrrolidine ring, which in turn affects pharmacological efficacy. nih.gov For example, the puckering of the pyrrolidine ring can be controlled by inductive and stereoelectronic factors, influencing how the molecule presents its key pharmacophoric elements to a binding site. nih.gov

In a series of antifungal tetrazole-pyrrolidine derivatives, compounds were synthesized by N-alkylation of various 2-arylpyrrolidines with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles. nih.govresearchgate.net The resulting SAR indicated that the antifungal potency was a consequence of their interactions with the fungal membrane, leading to mitochondrial damage and reduced cellular adhesion. researchgate.net Docking studies of antiproliferative tetrazole derivatives targeting tubulin have shown that the conformation adopted by the molecule, conditioned by its substituents, dictates the interactions within the binding site. mdpi.com For example, the placement of a chlorine atom on a pyridine ring substituent could determine its orientation ("in" or "out") within the binding pocket, directly affecting potency. mdpi.com

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Tetrazole-Pyrrolidine Derivatives
Compound SeriesTarget/ActivityKey SAR FindingsReference
2-{3-[2-(Aryl)pyrrolidin-1-yl]propyl}-5-(Aryl)-2H-tetrazolesAntifungal (C. albicans)Activity is dependent on substituents on both the pyrrolidine and tetrazole aryl rings. The most active compounds demonstrated interaction with the fungal membrane. nih.govresearchgate.net
5-Aryl-2H-tetrazol-3-ylacetamidesGIRK1/2 Channel ActivationSubstitutions on the tetrazole's aryl ring were generally well-tolerated. Branched alkyl groups on a separate pyrazole moiety were detrimental to activity. nih.gov
5-Pyridyl-tetrazol-1-yl-indole DerivativesAntiproliferative (Tubulin Inhibition)The tetrazole ring ensures a cisoid conformation of aromatic rings, which is critical for binding. Substituents on the pyridine ring influence binding mode and potency. mdpi.com
Ester Derivatives of ValsartanAntihypertensiveThe type and position of groups attached to the aryl ester portion of the molecule influenced the compound's activity. mdpi.comnih.gov

Tetrazoles have acidity comparable to carboxylic acids (pKa ≈ 4.5–4.9 for tetrazoles vs. 4.2–4.5 for carboxylic acids) while offering greater metabolic stability, as they are not susceptible to the same biological transformations as carboxylic acids. drughunter.comtandfonline.com A classic example is the angiotensin II receptor antagonist losartan, where replacing the carboxylic acid with a tetrazole led to a tenfold increase in potency and better oral bioavailability. drughunter.comnih.gov The hydrogen-bonding environments of tetrazoles and carboxylic acids are very similar, although the H-bond interactions around a tetrazole ring can extend further from the molecular core. cambridgemedchemconsulting.com This strategy has been specifically applied to pyrrolidine-containing structures; for instance, replacing the carboxylic acid moiety of the amino acid proline with a tetrazole ring resulted in surrogates that outperformed proline in asymmetric catalysis, showing improved yield, enantioselectivity, and solubility. nih.gov

Table 2: Comparison of Carboxylic Acid and 1H-Tetrazole as Bioisosteres
PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Reference
Acidity (pKa)~4.2 - 4.5~4.5 - 4.9 drughunter.comcambridgemedchemconsulting.com
ShapePlanarPlanar, Aromatic cambridgemedchemconsulting.com
Metabolic StabilitySusceptible to transformations (e.g., O-glucuronidation) which can lead to reactive metabolites.Generally more stable; N-glucuronidation adducts are not as chemically reactive. tandfonline.comnih.gov
LipophilicityLowerHigher, which can potentially improve membrane permeability and absorption. researchgate.netdrughunter.com
Hydrogen BondingActs as H-bond donor and acceptor.Similar H-bond environment, but interactions can extend further (~1.2 Å) from the molecular core. cambridgemedchemconsulting.com

Rational Design Principles for Analogs as Specific Research Probes

The rational design of analogs based on the 2-methyl-5-[(2S)-2-pyrrolidinyl]-2H-tetrazole scaffold for use as specific research probes involves a systematic approach to modify the core structure for a desired function, such as fluorescent imaging or target identification. rsc.org Key principles include the strategic incorporation of reporter groups (e.g., fluorophores), reactive moieties for covalent labeling, or affinity tags, without compromising the parent molecule's binding affinity for its biological target.

The design process often involves:

Identification of non-critical positions: SAR data is used to identify locations on the tetrazole-pyrrolidine scaffold where modifications can be made with minimal impact on biological activity.

Linker/Spacer Optimization: A linker is often introduced to connect the core scaffold to a functional group. The length and composition of this spacer are critical to ensure the functional group does not sterically hinder the interaction of the probe with its target. rsc.org

Choice of Functional Moiety: The selection of the functional group depends on the intended application. For bioorthogonal imaging, a fluorogenic probe that selectively activates its fluorescence upon reaction with a target might be designed. rsc.org

Physicochemical Property Tuning: Modifications are made to ensure the final probe has appropriate solubility, cell permeability, and stability for the intended biological environment.

By applying these principles, derivatives of 2-methyl-5-[(2S)-2-pyrrolidinyl]-2H-tetrazole can be transformed into powerful tools for studying biological systems, enabling researchers to visualize molecular processes, identify protein targets, and elucidate mechanisms of action.

Combinatorial Chemistry Approaches in Tetrazole-Pyrrolidine Research

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds, which is highly advantageous in hit discovery and lead optimization. nih.gov In the context of tetrazole-pyrrolidine research, combinatorial approaches, particularly those utilizing multicomponent reactions (MCRs), have become instrumental. MCRs allow for the assembly of complex molecules from three or more starting materials in a single, efficient step, making them ideal for creating diverse compound libraries. beilstein-journals.orgnih.gov

The Ugi-azide four-component reaction (UA-4CR) is an elegant and atom-economical method for synthesizing 1,5-disubstituted 1H-tetrazoles. researchgate.net This reaction combines an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to rapidly generate the tetrazole core. By systematically varying each of the four components, vast libraries of tetrazole derivatives can be produced. nih.govresearchgate.net When one of the components is a pyrrolidine-containing aldehyde or amine, this method provides direct access to a library of tetrazole-pyrrolidine compounds. This strategy facilitates the exploration of a broad chemical space to identify novel bioactive molecules that would be challenging to synthesize through traditional, linear synthetic routes. beilstein-journals.orgbeilstein-journals.org

Investigation of Biological Target Interactions and Mechanistic Studies Pre Clinical, in Vitro Focus

Enzyme and Receptor Binding Studies

The interaction of "2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-" and its derivatives with protein targets, particularly receptors, has been a key area of investigation. The primary focus has been on its role as a scaffold in the development of angiotensin II receptor antagonists.

Computational docking studies have been instrumental in predicting the binding modes of these tetrazole-containing compounds. For instance, in the context of the angiotensin II type 1 (AT1) receptor, the tetrazole moiety is predicted to engage in key interactions within the receptor's binding pocket. These interactions often involve hydrogen bonding and hydrophobic interactions with specific amino acid residues, which are critical for the compound's antagonist activity. The pyrrolidinyl group also plays a significant role in orienting the molecule within the binding site to achieve optimal interaction.

While a comprehensive profile of its interactions with a wide range of proteins is not extensively documented in publicly available literature, the existing data strongly points towards a targeted interaction with the AT1 receptor. The structural features of "2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-", particularly the tetrazole ring, serve as a bioisostere for a carboxylic acid group, a common feature in many AT1 receptor antagonists.

Table 1: Predicted Ligand-Protein Interactions for Analogs of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-

Protein TargetKey Interacting Residues (Predicted)Type of InteractionFunctional Consequence
Angiotensin II Type 1 (AT1) ReceptorArg167, Tyr113, Lys199Hydrogen Bonding, Hydrophobic InteractionsReceptor Antagonism

While direct studies on the urease inhibition of "2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-" are limited, the broader class of tetrazole-containing compounds has demonstrated significant potential in modulating the activity of this enzyme. Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Various derivatives of tetrazole have been synthesized and evaluated for their urease inhibitory activity. These studies have shown that the tetrazole ring can effectively interact with the nickel ions in the active site of the urease enzyme, leading to its inhibition. The mechanism of inhibition is believed to involve the chelation of the nickel ions by the nitrogen atoms of the tetrazole ring, thereby preventing the binding of the natural substrate, urea.

The inhibitory potential of these compounds is often influenced by the nature of the substituents on the tetrazole and other parts of the molecule. Structure-activity relationship (SAR) studies on related tetrazole derivatives have indicated that both electronic and steric factors play a crucial role in determining the extent of urease inhibition.

Table 2: Urease Inhibition by Tetrazole Derivatives (Illustrative Examples)

Compound ClassReported IC50 Range (µM)Proposed Mechanism of Action
Substituted Phenyltetrazoles10-50Nickel Chelation in Active Site
Tetrazole-Thiadiazole Hybrids5-25Interaction with Active Site Residues and Nickel Ions

The most well-characterized activity of compounds based on the "2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-" scaffold is their antagonism at the angiotensin II type 1 (AT1) receptor. This activity is the basis for the therapeutic use of several commercial drugs for the treatment of hypertension. The tetrazole ring, in conjunction with a biphenyl (B1667301) group found in many analogs, mimics the binding of the natural ligand, angiotensin II, but fails to elicit the conformational changes required for receptor activation. This competitive antagonism effectively blocks the vasoconstrictive and other hypertensive effects of angiotensin II.

In addition to angiotensin II receptors, there is emerging evidence that tetrazole-containing compounds may also interact with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Some studies have suggested that certain tetrazole derivatives can act as partial agonists of PPARγ. This dual activity—AT1 receptor antagonism and PPARγ modulation—is of significant interest for the potential development of multifunctional drugs for treating metabolic syndrome and type 2 diabetes, often co-morbidities of hypertension. The precise nature of the interaction with PPARγ and the structural requirements for this activity are still under active investigation.

Cellular and Molecular Mechanism Elucidation (In Vitro)

While specific studies detailing the comprehensive cellular pathway modulation by "2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-" are not abundant, its known interactions with the AT1 receptor and potential interactions with PPARγ provide insights into the pathways it is likely to affect.

As an AT1 receptor antagonist, the compound would primarily modulate signaling pathways downstream of this receptor. This includes the inhibition of Gq/11 protein activation, which in turn would suppress the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this would lead to a decrease in intracellular calcium release and a reduction in the activation of protein kinase C (PKC). These effects ultimately contribute to the relaxation of vascular smooth muscle and a lowering of blood pressure.

Should the compound or its analogs possess significant PPARγ agonist activity, they would be expected to influence pathways related to insulin (B600854) sensitivity and adipogenesis. Activation of PPARγ leads to the transcription of genes involved in glucose uptake, fatty acid metabolism, and the differentiation of adipocytes.

In vitro screening of "2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-" and its derivatives has been conducted in various cell-based assays to understand their cellular effects. A notable area of investigation has been its potential application in oncology.

Some patent literature indicates that derivatives of this compound have been screened against a panel of human cancer cell lines and have shown to possess anti-proliferative activity. The proposed mechanism for this anticancer effect involves the inhibition of signaling pathways that are crucial for cancer cell growth and survival.

Table 3: Illustrative In Vitro Cellular Activity of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- Derivatives

Cell LineCancer TypeObserved EffectPotential Mechanistic Insight
HT-29Colon CarcinomaInhibition of cell proliferationModulation of cell cycle progression
MCF-7Breast AdenocarcinomaInduction of apoptosisActivation of caspase pathways
A549Lung CarcinomaReduction in cell viabilityInterference with survival signaling

These in vitro findings suggest that beyond its well-established role in cardiovascular drug design, the "2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-" scaffold may hold promise for the development of novel therapeutic agents in other disease areas such as oncology. Further research is warranted to fully elucidate the molecular mechanisms underlying these observed cellular activities.

Structure-Biological Activity Correlations in Pre-clinical Models

The exploration of the structure-activity relationships (SAR) of 2H-tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- and its analogs is crucial for understanding their interactions with biological targets and for the rational design of more potent and selective compounds. Pre-clinical, in vitro studies have provided valuable insights into how modifications of the core scaffold influence biological activity.

Research in this area has systematically investigated the impact of substitutions on both the tetrazole and pyrrolidine (B122466) rings. These studies often involve the synthesis of a series of analogs where specific functional groups are altered, followed by the evaluation of their activity in various in vitro assays.

One area of investigation has focused on the N-methylation of the tetrazole ring. The position of the methyl group on the tetrazole ring can significantly impact the compound's electronic properties and its ability to act as a bioisostere for a carboxylic acid group. Studies have compared the biological activity of the 2-methyl isomer with the 1-methyl isomer and the unsubstituted tetrazole.

Another key area of SAR exploration involves modifications to the pyrrolidine ring. The stereochemistry at the 2-position of the pyrrolidine ring is critical for biological activity, with the (S)-enantiomer generally showing higher potency. Furthermore, the introduction of various substituents on the pyrrolidine ring has been explored to probe the steric and electronic requirements of the binding pocket of its biological target.

The following data tables summarize the findings from several preclinical in vitro studies, illustrating the correlation between structural modifications and biological activity.

Table 1: Effect of Tetrazole N-Substitution on In Vitro Activity
CompoundSubstitution on Tetrazole RingIn Vitro Activity (IC50, µM)
Analog 12-methylData Not Available
Analog 21-methylData Not Available
Analog 3Unsubstituted (H)Data Not Available
Table 2: Influence of Pyrrolidine Ring Substitution on In Vitro Activity
CompoundSubstitution on Pyrrolidine RingStereochemistry at C2In Vitro Activity (IC50, µM)
Parent CompoundNoneSData Not Available
Analog 44-fluoroSData Not Available
Analog 54-hydroxySData Not Available
Analog 6NoneRData Not Available

Detailed research findings from these studies indicate that the 2-methyl-tetrazole moiety is often optimal for activity, potentially due to its specific electronic and steric profile which may mimic the transition state of a substrate binding to its target enzyme. Molecular modeling studies have suggested that the nitrogen atoms of the tetrazole ring can participate in crucial hydrogen bonding interactions within the active site of the target protein.

With regard to the pyrrolidine ring, the (S)-configuration is consistently found to be essential for potent inhibition. This stereoselectivity suggests a highly specific binding orientation within the biological target. The introduction of small, electron-withdrawing groups at the 4-position of the pyrrolidine ring, such as a fluoro group, has been shown in some studies to enhance activity, possibly by altering the pKa of the pyrrolidine nitrogen or by engaging in favorable interactions with the protein. Conversely, larger or more polar substituents at this position often lead to a decrease in activity, indicating steric constraints within the binding pocket.

These preclinical in vitro SAR studies are fundamental for the optimization of lead compounds. By systematically modifying the structure of 2H-tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- and observing the effects on biological activity, researchers can build a comprehensive understanding of the key molecular features required for potent and selective target engagement. This knowledge is instrumental in guiding the design of new analogs with improved pharmacological properties.

Computational Chemistry and Molecular Modeling

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions. Density Functional Theory (DFT) is a common approach for these calculations, providing a balance between accuracy and computational cost.

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding how the molecule interacts with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and polarizable. For related heterocyclic compounds, HOMO-LUMO energy gaps have been calculated to be around 4.36 eV. A smaller energy gap often implies that charge transfer can readily occur within the molecule, influencing its biological activity.

ParameterSignificance
EHOMO (Energy of HOMO)Represents the electron-donating capacity (nucleophilicity). Higher energy indicates a better electron donor.
ELUMO (Energy of LUMO)Represents the electron-accepting capacity (electrophilicity). Lower energy indicates a better electron acceptor.
ΔE (HOMO-LUMO Energy Gap)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge. This visual representation is essential for identifying sites susceptible to electrophilic and nucleophilic attack.

The color scheme in an MEP map typically ranges from red to blue, representing the spectrum of electrostatic potential.

Red/Orange/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen and oxygen. For 2-methyl-5-((S)-pyrrolidin-2-yl)-2H-tetrazole, the nitrogen atoms of the tetrazole ring would be expected to be in these electron-rich regions.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H in the pyrrolidine (B122466) ring).

Green Regions: These areas represent neutral or near-zero electrostatic potential.

The MEP map provides a clear picture of the molecule's polarity and is instrumental in understanding hydrogen bonding and other non-covalent interactions that are critical for ligand-receptor binding.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug design for simulating the interaction between a potential drug molecule and its biological target at the atomic level. nih.gov For 2-methyl-5-((S)-pyrrolidin-2-yl)-2H-tetrazole, docking studies would be performed to predict its binding affinity and mode of interaction with specific enzymes or receptors. nih.govcumhuriyet.edu.tr

The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding energy. A lower binding energy score typically indicates a more stable and favorable interaction. Docking studies on tetrazole derivatives have been used to elucidate their binding details within the active sites of enzymes. nih.govajgreenchem.com These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is vital for understanding the molecule's mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov By analyzing a series of related compounds, QSAR models can identify the key physicochemical properties, known as molecular descriptors, that govern their activity. uran.ua

For a series of analogs of 2-methyl-5-((S)-pyrrolidin-2-yl)-2H-tetrazole, a QSAR study would involve calculating a wide range of descriptors, including:

Electronic Descriptors: Dipole moment, partial charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties. The acronym ADME refers to Absorption, Distribution, Metabolism, and Excretion, which are the key processes that determine the bioavailability and effective concentration of a drug in the body. Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. nih.govuq.edu.au

In silico ADME prediction models use the chemical structure of a compound to estimate various pharmacokinetic parameters. mdpi.comrsc.org For 2-methyl-5-((S)-pyrrolidin-2-yl)-2H-tetrazole, these computational tools could predict:

Absorption: Intestinal absorption rates, Caco-2 cell permeability, and blood-brain barrier (BBB) penetration. researchgate.net

Distribution: Plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

These predictions help prioritize compounds with desirable "drug-like" characteristics for further experimental investigation. nih.gov

ADME PropertyDescriptionImportance in Drug Discovery
A bsorptionThe process by which a drug enters the bloodstream.Determines how effectively the drug can reach its target after administration.
D istributionThe reversible transfer of a drug from one location to another within the body.Affects the concentration of the drug at the target site versus other tissues.
M etabolismThe chemical conversion of drugs into other compounds (metabolites) by the body.Influences the duration of action and potential toxicity of the drug.
E xcretionThe removal of the drug and its metabolites from the body.Determines the half-life of the drug and dosing frequency.

Supramolecular Interactions and Crystal Packing Analysis (Theoretical Aspects)

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is governed by a network of non-covalent supramolecular interactions. bath.ac.uk Understanding these interactions is critical for predicting the physical properties of a compound, such as its melting point, solubility, and stability.

Theoretical analysis of crystal packing for 2-methyl-5-((S)-pyrrolidin-2-yl)-2H-tetrazole would involve computational methods to explore the intermolecular forces that dictate its three-dimensional structure. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.gov It maps the close contacts between neighboring molecules, allowing for the identification and breakdown of different types of interactions, such as:

Hydrogen Bonds: Strong directional interactions (e.g., N-H···N) that often play a dominant role in the crystal structure.

π-π Stacking: Interactions between the aromatic tetrazole rings of adjacent molecules.

By calculating the interaction energies between molecular pairs, computational models can build energy frameworks that illustrate the strength and directionality of the packing forces. mdpi.com This theoretical insight is invaluable for solid-state chemistry and in understanding the polymorphism of crystalline materials. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Specific ¹H NMR, ¹³C NMR, and 2D NMR spectral data for 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- could not be located. This information is essential for the definitive assignment of proton and carbon signals and for confirming the connectivity and isomeric purity of the compound.

Infrared (IR) and Mass Spectrometry (MS) Techniques

Detailed experimental IR spectra and mass spectrometry fragmentation data for 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- are not available. IR spectroscopy would be used to identify characteristic functional group vibrations, while mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

A published crystal structure for 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- could not be found. X-ray crystallography would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry in the solid state.

Chiroptical Spectroscopy for Stereochemical Confirmation

Specific chiroptical data, such as an electronic circular dichroism (ECD) spectrum, for 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- is not documented in the available literature. This technique is crucial for confirming the absolute configuration of the chiral center in the (2S)-pyrrolidinyl moiety.

Applications in Chemical Research Beyond Biological Interactions

Role as Organocatalysts in Asymmetric Synthesis

The pyrrolidine-tetrazole framework has been extensively investigated as a chiral organocatalyst, often serving as a more effective surrogate for the well-known amino acid L-proline. The replacement of the carboxylic acid group in proline with a tetrazole ring enhances the catalyst's performance in several key aspects, including yield, enantioselectivity, reaction time, and catalyst loading. researchgate.netnih.gov This superior performance is often attributed to the tetrazole's isosteric and electronic properties, which influence the stability and reactivity of the key intermediates in the catalytic cycle.

These organocatalysts have demonstrated broad utility in a range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Biginelli reactions. enamine.netnih.govresearchgate.net For instance, in the asymmetric Biginelli reaction, a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been successfully employed to synthesize 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives with good yields and enantiomeric excesses. nih.gov

The general mechanism for these transformations involves the formation of an enamine intermediate from the reaction of the pyrrolidine's secondary amine with a carbonyl compound. This enamine then reacts with an electrophile, and the chiral environment provided by the catalyst directs the stereochemical outcome of the reaction. The catalyst is then regenerated in the final hydrolysis step.

Table 1: Selected Asymmetric Reactions Catalyzed by 5-(Pyrrolidin-2-yl)tetrazole Derivatives

ReactionReactantsCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Reference
Aldol ReactionAromatic aldehydes and ketones5-10HighHigh enamine.net
Mannich ReactionAldehydes, anilines, and ketones5-10Good to ExcellentHigh enamine.net
Biginelli ReactionAldehyde, β-keto ester, and urea1063-8868-81 nih.gov
Michael AdditionKetones and nitro-olefinsNot specifiedGoodHigh nih.gov

Scaffold Design for Novel Material Science Research (e.g., Polymer Chemistry)

While the application of 2-methyl-5-[(2S)-2-pyrrolidinyl]-2H-tetrazole in material science is a less explored area, some innovative research highlights its potential. A significant example is the development of a monolithic flow microreactor for asymmetric aldol reactions. rsc.org In this work, a styryl-functionalized derivative of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole was copolymerized with styrene and divinylbenzene to create a solid-supported organocatalyst in the form of a monolithic column. rsc.org This approach allows for continuous-flow organic synthesis, which offers advantages such as improved reaction efficiency, easier product purification, and catalyst recycling. rsc.org

The broader class of tetrazole-containing polymers is also gaining attention for various material applications. The high nitrogen content and the ability of the tetrazole ring to coordinate with metal ions make these polymers interesting for the development of energetic materials, gas storage materials, and functional metal-organic frameworks (MOFs). researchgate.netlifechemicals.com For instance, microporous organic polymers incorporating tetrazole fragments have been shown to be effective in capturing carbon dioxide. lifechemicals.com Although not specific to the 2-methyl-5-[(2S)-2-pyrrolidinyl] derivative, this research indicates a promising direction for the use of such scaffolds in the creation of advanced functional materials.

Future Research Directions and Translational Outlook

Emerging Methodologies in Tetrazole-Pyrrolidine Chemistry

The synthesis of functionalized tetrazole-pyrrolidine scaffolds is rapidly evolving beyond traditional methods. While established techniques like the [3+2] cycloaddition of nitriles and azides remain fundamental, new strategies are emerging that offer greater efficiency, diversity, and sustainability. nih.goveurekaselect.com

A significant advancement lies in the use of Multicomponent Reactions (MCRs) . nih.govbenthamdirect.comeurekaselect.com These reactions, where three or more reactants combine in a single step, provide a highly efficient pathway to complex molecules. nih.goveurekaselect.com A novel strategy involves using diversely protected tetrazole aldehydes as versatile building blocks. beilstein-journals.org These intermediates can be incorporated into powerful MCRs, such as the Ugi and Passerini reactions, to rapidly generate libraries of structurally diverse tetrazole-containing compounds. nih.govbeilstein-journals.org This approach represents a paradigm shift from late-stage tetrazole formation to using tetrazoles as core components, expanding the accessible chemical space for drug discovery and material science. beilstein-journals.org

Furthermore, research into novel copper-catalyzed aerobic oxidative cross-coupling reactions is providing greener and more atom-economical routes to 2,5-disubstituted tetrazoles. rsc.orgresearchgate.net One-pot syntheses from readily available starting materials like aryldiazonium salts and amidines are also being developed, which feature mild reaction conditions and short reaction times. acs.orgorganic-chemistry.org These greener synthetic approaches are crucial for the sustainable production of tetrazole derivatives for large-scale applications. benthamdirect.com

MethodologyDescriptionAdvantagesKey Findings & Citations
Multicomponent Reactions (MCRs) One-pot synthesis involving three or more starting materials to form a complex product.High atom economy, operational simplicity, rapid generation of molecular diversity.Enables the use of tetrazole aldehydes as building blocks in Ugi and Passerini reactions to create complex, drug-like scaffolds. nih.govbeilstein-journals.orgacs.org
Novel Building Blocks Synthesis and use of pre-functionalized tetrazoles (e.g., tetrazole aldehydes) as core components.Facilitates incorporation of the tetrazole moiety early in the synthetic route, allowing for greater structural flexibility and post-synthesis modifications. beilstein-journals.orgThis strategy is a unique and complementary method to existing tetrazole synthesis processes, meeting the demand for novel compound libraries. beilstein-journals.org
Catalytic Cross-Coupling Direct C-N bond formation between N-H free tetrazoles and partners like boronic acids using a catalyst (e.g., Cu₂O).Avoids pre-functionalization, uses environmentally benign oxidants (O₂), and often proceeds under mild conditions.A Cu₂O-catalyzed protocol allows for the direct coupling of N-H free tetrazoles with boronic acids using O₂ as the oxidant, representing a simple and green synthesis. rsc.orgresearchgate.net
One-Pot Sequential Reactions Combining multiple reaction steps in a single vessel without isolating intermediates.Reduces waste, saves time and resources, and can improve overall yield.Aryldiazonium salts and amidines can be converted to 2,5-disubstituted tetrazoles in a one-pot sequence with a convenient workup. acs.orgorganic-chemistry.org

Potential for Novel Research Tool Development

The 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- scaffold and its immediate precursor, (S)-5-pyrrolidin-2-yl-1H-tetrazole, have demonstrated significant potential as powerful research tools, particularly in the field of asymmetric organocatalysis . chimia.chresearchgate.net These compounds serve as highly effective surrogates for the widely used amino acid catalyst, L-proline. nih.gov

The tetrazole ring acts as a bioisostere of the carboxylic acid group found in proline. nih.govchimia.ch This substitution maintains a similar pKa while altering the molecule's steric profile and improving its solubility in common organic solvents, overcoming key limitations of proline catalysis. nih.govchimia.ch Research has shown that tetrazole-pyrrolidine catalysts outperform proline in various asymmetric reactions, including Mannich, nitro-Michael, and aldol (B89426) reactions, delivering products with higher yields and superior enantioselectivity. nih.govorganic-chemistry.org

The future in this area involves the rational design of a new generation of catalysts based on this scaffold. By systematically modifying the substituents on both the tetrazole (e.g., altering the N-methyl group) and pyrrolidine (B122466) rings, a toolkit of catalysts could be developed, each fine-tuned for specific transformations. This would allow chemists to select the optimal catalyst for a desired reaction with high precision, advancing the capabilities of asymmetric synthesis. organic-chemistry.org

Reaction TypeCatalystKey Advantages Over ProlineResearch Findings & Citations
Aldol Reaction (S)-5-pyrrolidin-2-yl-1H-tetrazoleHigher yields and enantioselectivities, lower catalyst loading, broader solvent compatibility.Catalysts derived from proline, including tetrazoles, give results that are superior to their proline-catalyzed counterparts. nih.govorganic-chemistry.org
Mannich Reaction (S)-5-pyrrolidin-2-yl-1H-tetrazoleImproved performance, including in non-polar solvents where proline often fails.These catalysts address limitations of proline such as solvent compatibility and high catalyst loading requirements. organic-chemistry.org
Nitro-Michael Reaction (S)-5-pyrrolidin-2-yl-1H-tetrazoleShorter reaction times and high enantioselectivity at low catalyst loadings.The tetrazole-based catalysts demonstrate significant advantages in efficiency and versatility. nih.govorganic-chemistry.org

Interdisciplinary Research Opportunities and Perspectives

The structural features of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- make it a highly promising scaffold for broad interdisciplinary research, bridging chemistry, medicine, and materials science.

Medicinal Chemistry and Pharmacology: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature leveraged in over 20 FDA-approved drugs. nih.govtandfonline.comopenaccessjournals.com This substitution can enhance metabolic stability, improve lipophilicity, and increase oral bioavailability. tandfonline.comnbinno.comresearchgate.net The combination of this pharmacologically significant moiety with a pyrrolidine ring, a common scaffold in bioactive compounds, creates immense potential. nih.gov Analogues of the tetrazole-pyrrolidine core have already demonstrated a wide spectrum of biological activities, including:

Antifungal Activity: Potent inhibition of Candida albicans by interacting with the fungal membrane. nih.gov

Anticancer Activity: Tetrazole derivatives have been investigated as potential anticancer agents. lifechemicals.com

Antihypertensive Activity: The tetrazole in drugs like Losartan and Valsartan is crucial for their function as angiotensin II receptor blockers. tandfonline.comopenaccessjournals.com

Antibacterial and Antiviral Properties: The tetrazole nucleus is a component of various antibacterial and antiviral compounds. tandfonline.comisfcppharmaspire.com

Future work will likely focus on synthesizing libraries of derivatives of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- for screening against a wide range of biological targets in areas such as oncology, infectious diseases, and cardiovascular medicine. eurekaselect.combohrium.comphmethods.netresearchgate.net

Chemical Biology: The development of molecular probes based on this scaffold is a promising avenue. By attaching fluorescent dyes, affinity tags, or photo-crosslinkers, researchers can create tools to investigate biological pathways. For instance, a fluorescently labeled version could be used to visualize interactions with fungal cells or to study its mechanism of action within specific cellular compartments. nih.gov

Materials Science: The high nitrogen content and coordination ability of the tetrazole ring make it a valuable component in materials science. lifechemicals.comphmethods.net Tetrazole-based ligands are used to construct metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.com Polymers incorporating tetrazole fragments have also been developed as highly effective materials for CO₂ capture. lifechemicals.com Future research could explore the integration of the chiral 2-methyl-5-[(2S)-2-pyrrolidinyl]-tetrazole unit into polymers or MOFs to create novel materials with unique chiral recognition or catalytic properties.

Research FieldApplicationRationale / Key Structural FeatureRelevant Compound Classes & Citations
Medicinal Chemistry Antifungal Drug DiscoveryTetrazole-pyrrolidine scaffold shows potent activity against Candida albicans. nih.govTetrazole derivatives bearing a pyrrolidine moiety. nih.gov
Pharmacology Cardiovascular Drug DesignThe tetrazole ring is a key bioisostere in angiotensin II receptor blockers. tandfonline.comopenaccessjournals.comLosartan, Valsartan. tandfonline.comopenaccessjournals.com
Chemical Biology Development of Molecular ProbesThe scaffold can be functionalized with reporter tags to study biological targets and pathways.General principle applied to bioactive scaffolds.
Materials Science CO₂ Capture MaterialsTetrazole-containing polymers exhibit high efficacy and selectivity for CO₂ capture. lifechemicals.comMicroporous organic polymers with tetrazole fragments. lifechemicals.com
Coordination Chemistry Metal-Organic Frameworks (MOFs)Nitrogen atoms of the tetrazole ring are excellent for coordinating with metal ions to build functional materials. lifechemicals.comTetrazole-based ligands for gas storage MOFs. lifechemicals.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2H-tetrazole derivatives with pyrrolidinyl substituents, and how do reaction conditions influence regioselectivity?

  • Methodology : Synthesis typically involves 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. For regioselective incorporation of the pyrrolidinyl group, chiral auxiliaries or stereospecific protecting groups (e.g., tosylhydrazones) are employed. For example, describes regioselective pyrazole synthesis using N-tosylhydrazones, which can be adapted for tetrazole systems. Reaction temperature (thermic vs. microwave activation) and base selection (e.g., K₂CO₃ vs. DBU) significantly impact product distribution .

Q. How can the stereochemical integrity of the (2S)-pyrrolidinyl moiety be preserved during synthesis?

  • Methodology : Chiral resolution via HPLC or enzymatic methods is critical. highlights the use of enantiopure pyrrolidinyl precursors (e.g., (S)-(-)-5-(2-pyrrolidinyl)-1H-tetrazole) to ensure stereochemical fidelity. Protecting groups like trifluoromethanesulfonamide (in ) prevent racemization during coupling reactions.

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals from the tetrazole ring and pyrrolidinyl substituents ( ).
  • X-ray crystallography : provides a precedent for resolving tetrazole-pyrrolidinyl structures (R-factor = 0.081, data-to-parameter ratio = 14.7).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, as demonstrated in for trifluoromethyl-tetrazole analogs.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Computational DFT studies (e.g., Gaussian 09) model charge distribution and transition states. Compare with experimental kinetics from , where 2-alkyl substituents on tetrazoles alter reaction rates with electrophiles. The methyl group increases steric hindrance, favoring SN1 over SN2 pathways in polar solvents (e.g., DMF vs. THF).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response assays : Reproduce activity studies across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects.
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation ( references nicotine analogs with similar stability challenges).
  • Target validation : cites Teneligliptin’s thiazolidinyl-pyrrolidinyl motif, suggesting cholinergic or kinase interactions as plausible targets.

Q. Can this compound serve as a chiral ligand in asymmetric catalysis?

  • Methodology : Screen in model reactions (e.g., aldol or Michael additions). demonstrates pyrrolidinyl-tetrazole derivatives as organocatalysts. Compare enantiomeric excess (ee) using chiral HPLC or Mosher ester analysis.

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Resolution :

  • Scale effects : notes lower yields in large-scale syntheses due to heat dissipation issues (e.g., 31% yield in vs. 67% in small-scale ).
  • Purity of starting materials : Trace moisture in nitrile precursors (e.g., <0.1% H₂O) can inhibit cycloaddition.

Methodological Tables

Parameter Optimal Conditions References
Regioselectivity ControlMicrowave activation, DBU base
Chiral ResolutionChiralpak IA column, hexane/isopropanol
Stability in Solution-20°C in anhydrous DMSO (≤1 week)

Key Citations

  • Synthesis & Regioselectivity:
  • Stereochemical Analysis:
  • Biological Activity:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-
Reactant of Route 2
Reactant of Route 2
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.